molecular formula C18H13N5O3S B14933356 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B14933356
M. Wt: 379.4 g/mol
InChI Key: NBBDYQSMQKBJNG-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features multiple heterocyclic rings, including furan, pyridazine, pyridine, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: A starting material for the furan ring.

    Hydrazine hydrate: Used to form the pyridazine ring.

    Pyridine-3-carbaldehyde: A precursor for the pyridine ring.

    Thiosemicarbazide: Utilized in the formation of the thiazole ring.

The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Thiazole-substituted amides.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide .
  • 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide .

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H13N5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H13N5O3S/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24)

InChI Key

NBBDYQSMQKBJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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